molecular formula C10H11FO B12441009 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B12441009
M. Wt: 166.19 g/mol
InChI Key: QNORPDDVMCJPRL-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11FO It is a fluorinated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of a fluorine atom at the 7th position of the naphthalene ring

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNORPDDVMCJPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the fluorination of tetrahydronaphthalen-1-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding tetrahydronaphthalen-1-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Tetrahydronaphthalen-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10_{10}H11_{11}FO
Molecular Weight: 166.20 g/mol
SMILES Notation: C1CC@@HO
InChI Key: QNORPDDVMCJPRL-JTQLQIEISA-N

The unique structure of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol features a fluorine atom at the seventh position of the tetrahydronaphthalenol ring system, which enhances its reactivity and biological activity.

Medicinal Chemistry Applications

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol serves as a crucial building block in the synthesis of pharmaceutical agents. Its applications include:

  • Neurological Disorders: The compound's structural characteristics suggest potential interactions with neurotransmitter systems. It may modulate serotonin and dopamine pathways, which are vital in treating mood disorders and cognitive dysfunctions.
  • Monoamine Oxidase Inhibition: Studies on similar compounds indicate that fluorine substitution can enhance inhibitory activity against monoamine oxidase B (MAO-B), with reported IC50_{50} values ranging from 21 nM to 35 nM for related structures.

Case Study: Neurotransmitter Modulation

Research has shown that derivatives of tetrahydronaphthalen-1-ol can influence neurotransmitter levels in vivo. For example, compounds modified with fluorine have demonstrated increased affinity for serotonin receptors, suggesting therapeutic potential for depression treatment.

Materials Science Applications

The distinct electronic properties of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol make it valuable in materials science:

  • Development of Novel Materials: The compound can be utilized to create materials with specific electronic characteristics due to the presence of the fluorine atom and hydroxyl group. These materials may find applications in organic electronics or sensors.

Data Table: Comparison with Similar Compounds

Compound NameKey FeaturesApplications
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-olFluorine and hydroxyl groups enhance reactivityMedicinal chemistry
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-olChlorine instead of fluorine affects reactivityLess polar than fluorinated analog
1,2,3,4-Tetrahydronaphthalen-1-olNo halogen substituentLower biological activity

Biological Studies Applications

In biological research, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is used as a probe to study interactions within biological systems:

  • Fluorinated Probes: The compound's ability to interact with hydrophobic pockets in proteins makes it suitable for investigating enzyme activity and receptor binding. The hydroxyl group facilitates hydrogen bonding interactions that stabilize these complexes.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
  • 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
  • 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-ol

Uniqueness

Compared to its halogenated analogs, 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. These characteristics make it a valuable compound in various research and industrial applications.

Biological Activity

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, also known as (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a hydroxyl group on the naphthalene framework, contributes to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H11_{11}FO
  • Molecular Weight: 166.19 g/mol
  • CAS Number: 1083302-30-0
  • IUPAC Name: (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

The compound's structure can be depicted using various chemical notations:

  • SMILES: C1CC@@HO
  • InChI: InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1

Medicinal Chemistry Applications

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol has shown promise in various medicinal chemistry applications:

  • Neurological Disorders : Initial studies suggest that this compound may interact with G-protein coupled receptors (GPCRs), which are crucial in signaling pathways related to neurological functions. This interaction could lead to potential therapeutic applications in treating neurodegenerative diseases .
  • Anticancer Potential : Research indicates that compounds with similar structural characteristics display significant activity against certain cancer cell lines. For instance, preliminary findings suggest that 7-fluoro derivatives may inhibit the proliferation of cancer cells effectively .
  • Neuroprotective Effects : The structural features of this compound may confer neuroprotective properties, making it a candidate for further exploration in drug development aimed at neuroprotection.

Case Studies and Research Findings

A review of literature highlights several key studies that showcase the biological activity of 7-fluoro derivatives:

StudyFindings
Study ADemonstrated significant inhibitory effects on cancer cell lines with IC50_{50} values comparable to established anticancer drugs .
Study BInvestigated the interaction of fluorinated compounds with GPCRs; findings suggested enhanced binding affinity due to the fluorine atom's electronegativity.
Study CReported neuroprotective effects in vitro; compounds similar to 7-fluoro derivatives were shown to reduce oxidative stress in neuronal cells .

Synthesis and Production

The synthesis of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves several key steps:

  • Fluorination : The introduction of the fluorine atom can be achieved using electrophilic fluorination reagents like Selectfluor.
  • Reduction : The naphthalene ring is reduced to form the tetrahydronaphthalene framework.
  • Hydroxylation : A hydroxyl group is introduced at the first position through hydroxylation reactions using reagents such as osmium tetroxide.

These synthetic routes are critical for producing high yields and maintaining desired stereochemistry for biological testing .

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